(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
Description
Overview of the 1,4-Benzodioxin (B1211060) Scaffold in Organic Chemistry
The 1,4-benzodioxin moiety, a heterocyclic structure consisting of a benzene (B151609) ring fused to a 1,4-dioxin (B1195391) ring, is a cornerstone in the design of a wide array of organic molecules. Its rigid, yet conformationally adaptable, framework provides a unique spatial arrangement for substituents, influencing their interaction with biological targets. The 2,3-dihydro-1,4-benzodioxin ring system is particularly prevalent in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities. youtube.com This includes applications in the development of antihypertensive agents and treatments for neurological disorders.
The inherent chemical stability of the benzodioxin ring, coupled with the potential for functionalization on both the aromatic and dioxin portions of the molecule, makes it an attractive scaffold for synthetic chemists. The oxygen atoms in the dioxin ring can influence the electronic properties of the molecule and participate in hydrogen bonding, which is often critical for molecular recognition at biological receptor sites.
Significance of Halogenated Benzodioxin Derivatives in Synthetic Design
The introduction of halogen atoms, such as bromine, onto the benzodioxin scaffold significantly enhances its synthetic utility. Halogenated intermediates are pivotal in a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for the construction of complex molecular frameworks. The bromine atom in a compound like (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol serves as a versatile handle, allowing for the regioselective introduction of a wide range of substituents.
Contextualization of this compound as a Key Intermediate in Chemical Synthesis
This compound, with its specific substitution pattern, is a valuable intermediate in multi-step organic synthesis. The presence of both a bromo group and a hydroxymethyl group on the aromatic ring offers orthogonal reactivity. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a site for further molecular elaboration. Simultaneously, the bromo substituent allows for the aforementioned cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
This dual functionality makes it a strategic building block for the synthesis of complex molecules where precise control over the introduction of different substituents is required. While specific, named-reaction pathways detailing the use of this exact isomer are not extensively documented in readily available literature, its structural motifs are found in precursors to more complex heterocyclic systems. For instance, related bromo-benzodioxane derivatives serve as starting materials for the synthesis of compounds with potential biological activities. The strategic positioning of the bromo and methanol (B129727) groups in the 7- and 6-positions, respectively, offers a unique regiochemical outcome for subsequent synthetic transformations.
Below is a data table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Solid (form may vary) |
| Key Functional Groups | Bromine, Hydroxymethyl, Dihydrobenzodioxin |
Scope and Objectives of Research on the Chemical Compound
Research focused on this compound and its analogs is driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this intermediate, as its availability is crucial for its application in broader synthetic campaigns.
Furthermore, a significant objective is to explore the full range of its chemical reactivity. This includes a systematic investigation of the transformations of the hydroxymethyl group in the presence of the bromo substituent and vice versa. Understanding the chemoselectivity of reactions involving this bifunctional molecule is essential for its effective utilization.
Ultimately, the overarching aim is to leverage this compound as a key building block in the synthesis of novel, biologically active compounds. The unique substitution pattern of this molecule provides access to a chemical space that may not be readily accessible through other synthetic precursors. The exploration of its utility in the synthesis of new pharmaceutical candidates and functional organic materials remains a promising area of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRZPSJDFOTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Yl Methanol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol suggests several potential disconnection points. The primary strategy involves disconnecting the C-Br bond and the carbinol side chain, leading back to the fundamental 2,3-dihydro-1,4-benzodioxin core.
Disconnection of the C-OH bond: The target molecule can be traced back to the corresponding aldehyde, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, via a reduction reaction. This aldehyde is a key intermediate.
Disconnection of the C-Br bond: The bromo-aldehyde intermediate can be disconnected to its precursor, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, through an electrophilic aromatic substitution (bromination) step.
Disconnection of the C-CHO bond: The aldehyde functionality can be introduced onto the 2,3-dihydro-1,4-benzodioxin ring using a formylation reaction.
Disconnection of the Benzodioxin Ring: The 1,4-benzodioxin (B1211060) ring itself can be retrosynthetically cleaved into a catechol precursor and a two-carbon electrophile, such as 1,2-dihaloethane.
This analysis outlines a forward synthesis commencing with the formation of the benzodioxin ring, followed by formylation, bromination, and a final reduction. An alternative pathway could involve the bromination of a different 6-substituted benzodioxin precursor prior to the introduction or modification of the carbinol group.
Classical and Modern Approaches to 1,4-Benzodioxin Ring Formation
The construction of the 2,3-dihydro-1,4-benzodioxin skeleton is a critical step. Various methods have been established for this purpose.
The most traditional and widely used method is the Williamson ether synthesis , which involves the reaction of a catechol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane (B42909) or 1,2-dichloroethane) in the presence of a base.
| Starting Materials | Reagents | Conditions | Product |
| Catechol, 1,2-Dibromoethane | K₂CO₃ | Acetone, Reflux | 2,3-Dihydro-1,4-benzodioxin |
| 3,4-Dihydroxybenzoic acid, 1,2-Dibromoethane | Base | Solvent, Heat | 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid |
Modern approaches offer alternative routes, sometimes with improved regioselectivity or milder conditions. These include:
Phenolate substitution: Condensation of an α-bromophenone with a phenol (B47542) can be a pivotal step in forming substituted 1,4-benzodioxane (B1196944) structures. rsc.org
Epoxide-based methods: The reaction of a catechol with an epoxide can lead to the formation of the dioxin ring, often providing a route to chiral products. rsc.org
Cycloaddition reactions: A [4+2] cycloaddition of a cinnamyl alcohol with an o-quinone has been utilized to yield 1,4-benzodioxanes. rsc.org
Copper-catalyzed tandem processes: These methods can provide efficient access to 2-substituted-1,4-benzodioxanes. acs.org
Regioselective Bromination Strategies for the Benzodioxin Core
The introduction of a bromine atom at the C-7 position of the 2,3-dihydro-1,4-benzodioxin ring requires careful control of regioselectivity. The ether oxygens of the dioxin ring are activating, ortho-, para-directing groups, making the C-6 and C-7 positions electronically favorable for electrophilic substitution.
A common strategy to achieve the desired 7-bromo substitution pattern is to utilize a precursor that is already substituted at the C-6 position. For instance, starting with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, the directing effects of the substituents must be considered.
| Substituent at C-6 | Directing Effect | Predicted Bromination Site |
| -CHO | Meta-directing, Deactivating | C-5, C-7 (relative to CHO) |
| Dioxin Ether Oxygens | Ortho, Para-directing, Activating | C-6, C-7 |
In the case of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, the strong activating effect of the dioxin ring overrides the deactivating effect of the aldehyde. The ether oxygens strongly direct electrophilic substitution to the para position (C-7). Therefore, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield the 7-bromo derivative with high regioselectivity. Studies on similar activated aromatic systems, such as 1,4-dimethoxy-2,3-dimethylbenzene, have shown that NBS is an effective reagent for regioselective bromination. researchgate.net
Selective Functionalization of the Hydroxyl Group at Position 6
The introduction of the methanol (B129727) (-CH₂OH) moiety at the C-6 position is typically achieved through the modification of a pre-existing functional group.
Directly installing a hydroxymethyl group onto the benzodioxin ring is less common but can be achieved through methods like chloromethylation followed by hydrolysis. However, these methods often lack selectivity and can lead to side products. A more controlled approach involves the introduction of a different functional group that can be readily converted to the carbinol.
The most reliable and widely used method for synthesizing the target carbinol is the reduction of a corresponding carbonyl compound. The key precursor for this route is 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which is commercially available and can also be synthesized by formylation of the benzodioxin ring. cymitquimica.comnist.gov
The synthesis proceeds in two key steps from the unsubstituted benzodioxin:
Formylation: Introduction of the aldehyde group at the 6-position.
Bromination: Regioselective bromination at the 7-position to yield 7-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.
Reduction: Conversion of the aldehyde group to the primary alcohol.
A variety of reducing agents can be employed for the final reduction step.
| Precursor | Reducing Agent | Solvent | Product |
| 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol/Ethanol | This compound |
| 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | This compound |
Sodium borohydride is often preferred due to its milder nature and compatibility with alcoholic solvents, making the procedure experimentally simpler and safer compared to the more reactive lithium aluminum hydride.
Optimization of Reaction Conditions and Yield
Ring Formation: In the Williamson ether synthesis for the benzodioxin ring, the choice of base (e.g., K₂CO₃, Na₂CO₃, NaOH), solvent (e.g., acetone, DMF), and temperature can significantly impact the reaction time and yield. Phase-transfer catalysts can sometimes be employed to improve efficiency.
Bromination: For the regioselective bromination step, controlling the stoichiometry of the brominating agent (e.g., NBS) is critical to prevent di- or poly-bromination. The reaction temperature and choice of solvent (e.g., CCl₄, CH₃CN) also play a role in controlling the reaction rate and selectivity. The use of a radical initiator like AIBN may be necessary if benzylic bromination is a competing pathway, though this is less likely for aromatic bromination.
Reduction: The reduction of the aldehyde is typically a high-yielding reaction. Ensuring the complete consumption of the starting material through TLC monitoring and using a slight excess of the reducing agent can drive the reaction to completion. The reaction is usually performed at low temperatures (0 °C to room temperature) to control the reaction rate.
By carefully selecting and optimizing the conditions for each of these synthetic steps, a robust and efficient pathway to this compound can be established.
Isolation and Purification Techniques in Synthetic Protocols
The isolation and purification of the final product, this compound, as well as the intermediates, are critical for obtaining a compound of high purity. Standard laboratory techniques such as extraction, recrystallization, and column chromatography are employed.
Following the reduction of the aldehyde, the reaction mixture is typically quenched and extracted with an organic solvent. The choice of solvent is crucial and depends on the solubility of the product and the nature of the impurities. A common work-up procedure would involve washing the organic layer with aqueous solutions to remove inorganic salts and other water-soluble byproducts.
Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For a compound like this compound, a moderately polar solvent or a mixture of a polar and a non-polar solvent would likely be effective.
Column chromatography is a highly effective technique for separating mixtures of compounds. For the purification of bromo-substituted benzodioxin derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be employed to separate the desired product from any remaining starting materials or byproducts. For instance, in the analysis of brominated dioxins, specialized column materials like Florisil or activated carbon have been utilized to effectively separate closely related compounds.
The following interactive table summarizes the key purification techniques and relevant parameters:
| Purification Technique | Stationary Phase/Solvent System | Key Considerations |
| Recrystallization | To be determined experimentally (e.g., Ethanol/Water, Toluene/Hexane) | Solvent should have a steep solubility curve for the product. Slow cooling promotes the formation of pure crystals. |
| Column Chromatography | Silica Gel | A solvent system of increasing polarity (e.g., Hexane/Ethyl Acetate gradient) is often effective for separating compounds with different polarities. |
| Thin Layer Chromatography (TLC) | Silica Gel plates | Used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. |
The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
Chemical Reactivity and Derivatization Studies of 7 Bromo 2,3 Dihydro 1,4 Benzodioxin 6 Yl Methanol
Reactions Involving the Bromine Substituent
The bromine atom attached to the benzodioxin core is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of aryl halides like (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is generally challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of the subject compound, the absence of potent activating groups makes direct SNA by common nucleophiles (e.g., alkoxides, amines) under standard conditions unfavorable.
For a reaction to proceed, harsh conditions such as high temperatures and pressures, along with the use of highly reactive nucleophiles or specific catalysts (e.g., copper-based catalysts in Ullmann-type reactions), would likely be necessary. However, specific studies detailing these pathways for this compound are not extensively documented in publicly available literature, suggesting that other derivatization methods are preferred for this scaffold.
Organometallic Reactions (e.g., Grignard, Suzuki, Stille Couplings)
The bromine substituent serves as an excellent precursor for a variety of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.
Grignard Reactions: The formation of a Grignard reagent from this compound by reaction with magnesium metal is complicated by the presence of the acidic primary alcohol. The hydroxyl proton would readily quench the highly basic Grignard reagent as it forms. Therefore, a protection strategy for the alcohol group, for instance, by converting it into a silyl (B83357) ether or another stable protecting group, would be a prerequisite before attempting Grignard formation. Once protected, the resulting Grignard reagent could be used as a potent carbon nucleophile to react with various electrophiles.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures. This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While specific Suzuki reactions for this compound are not widely published, a patent for a related compound, (8-bromo-2,3-dihydro-benzo smolecule.comresearchgate.netdioxin-5-yl)-methanol, provides a relevant example of the conditions that could be applied. In this instance, the bromo-benzodioxin derivative is coupled with a boronic acid to synthesize a more complex molecular structure. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent system.
Representative Suzuki Coupling Conditions:
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Boronic Acid/Ester | Aryl-B(OH)₂ or Aryl-B(OR)₂ |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or similar Pd(0) or Pd(II) complexes |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water, or DMF |
| Temperature | 80-120 °C |
Stille Coupling: The Stille coupling reaction involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. This compound is a suitable substrate for Stille couplings, allowing for the introduction of alkyl, alkenyl, aryl, or alkynyl groups. Similar to the Suzuki coupling, this reaction would be performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and typically does not require a base, although additives like Cu(I) salts or lithium chloride are sometimes used to enhance the reaction rate.
Reductive Debromination Strategies
Reductive debromination offers a pathway to synthesize the parent (2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This transformation can be achieved through several methods. Catalytic hydrogenation is a common approach, using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. Other methods include the use of reducing agents like tin hydrides (e.g., tributyltin hydride) via a radical mechanism or the use of strong reducing agents like lithium aluminum hydride, although the latter may also affect the alcohol functionality. The choice of method would depend on the desired selectivity and the presence of other functional groups in the molecule.
Transformations at the Primary Alcohol Functionality
The primary alcohol group is a versatile functional handle that can be readily converted into other important chemical moieties such as aldehydes, carboxylic acids, esters, and ethers.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde or carboxylic acid.
Oxidation to Aldehyde: The selective oxidation to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be accomplished using mild oxidizing agents to prevent overoxidation to the carboxylic acid. A patent describes a specific procedure where the alcohol is treated with manganese(IV) oxide (MnO₂) in a chlorinated solvent like dichloromethane (B109758). Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Example of Oxidation to Aldehyde:
| Reagent | Solvent | Temperature | Product |
|---|
Oxidation to Carboxylic Acid: For the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, stronger oxidizing conditions are required. This can be achieved in a two-step process where the alcohol is first oxidized to the aldehyde, which is then further oxidized. A common method for the second step involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also be used, although care must be taken to ensure compatibility with the rest of the molecule.
Esterification and Etherification Reactions, including Intermolecular Condensation
Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (commonly sulfuric acid), is a standard method. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used, or the alcohol can be reacted with a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270).
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. The benzylic nature of the alcohol makes it a good candidate for such reactions.
Intermolecular Condensation: Under certain conditions, typically involving strong acid and heat, intermolecular condensation (self-etherification) could occur, where two molecules of this compound react to form the corresponding dibenzyl ether. However, this is often a side reaction and specific conditions would need to be optimized to favor this product over other potential pathways like elimination.
Conversion to Halogenated Methyl Derivatives
The primary alcohol functionality of this compound can be converted to its corresponding halogenated methyl derivatives, such as chlorides and bromides. These halogenated compounds serve as versatile intermediates for further synthetic modifications, particularly for nucleophilic substitution reactions.
A common method for the conversion of a benzylic alcohol to its chloride is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.
Similarly, the synthesis of the corresponding bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). These reagents are effective for converting primary alcohols to alkyl bromides with high yields.
While specific literature detailing these reactions for this compound is not extensively available, the established reactivity of benzylic alcohols suggests that these standard halogenating agents would be effective. The reaction conditions would typically involve an inert solvent, such as dichloromethane or diethyl ether, and controlled temperatures to minimize side reactions.
Table 1: Representative Halogenation Reactions for Benzylic Alcohols
| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | SOCl₂, Pyridine | 7-Bromo-6-(chloromethyl)-2,3-dihydro-1,4-benzodioxin |
Formation of Nitrogen-containing Derivatives (e.g., Amines, Amides, Sulfonamides)
The hydroxymethyl group of this compound can be derivatized to introduce various nitrogen-containing functionalities, which are significant in the development of new bioactive molecules.
Amines: The synthesis of the corresponding primary amine, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, typically a halide as described in the previous section. The resulting halide can then undergo nucleophilic substitution with an ammonia (B1221849) source, such as aqueous ammonia or sodium azide (B81097) followed by reduction. The direct amination of benzylic alcohols using ammonia in the presence of a suitable catalyst is also a known transformation.
Amides: Amides can be prepared from the parent alcohol through several synthetic routes. One approach involves the oxidation of the alcohol to the corresponding carboxylic acid, followed by coupling with an amine using standard amide bond-forming reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct oxidative amidation of the benzylic alcohol with an amine can be achieved using various catalytic systems.
Sulfonamides: The synthesis of sulfonamides from this compound would likely proceed through the intermediate amine. Once the amine derivative is obtained, it can be reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage. For instance, reaction with p-toluenesulfonyl chloride would yield the corresponding tosylsulfonamide. Studies on the related compound, 2,3-dihydro-1,4-benzodioxin-6-amine, have shown its successful conversion to various sulfonamide derivatives by reaction with different sulfonyl chlorides. scielo.br
Table 2: Synthetic Pathways to Nitrogen-Containing Derivatives
| Derivative | Synthetic Pathway | Key Reagents |
|---|---|---|
| Amine | Halogenation followed by amination | 1. SOCl₂ or PBr₃ 2. NH₃ or NaN₃ then reduction |
| Amide | Oxidation and amide coupling | 1. Oxidizing agent (e.g., KMnO₄) 2. Amine, DCC/EDC |
Reactions Involving the Dihydro-1,4-benzodioxin Ring System
Aromatic Electrophilic Substitution on the Benzene (B151609) Moiety
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of such reactions is governed by the directing effects of the substituents already present on the ring: the bromo group, the hydroxymethyl group, and the ether linkages of the dihydro-1,4-benzodioxin ring.
The ether oxygens of the dihydro-1,4-benzodioxin ring are ortho-, para-directing and activating due to their ability to donate electron density to the aromatic ring through resonance. The hydroxymethyl group is a weakly deactivating, ortho-, para-directing group. The bromo group is a deactivating but ortho-, para-directing substituent.
Considering the positions on the benzene ring of this compound, the available positions for substitution are C5 and C8. The directing effects of the existing substituents would influence the position of an incoming electrophile. The ether oxygen at position 4 directs ortho to C5 and para to C8. The ether oxygen at position 1 directs ortho to C8. The hydroxymethyl group at C6 directs ortho to C5. The bromo group at C7 directs ortho to C8.
Ring-Opening Reactions (if reported)
The 2,3-dihydro-1,4-benzodioxin ring system is generally stable under a variety of reaction conditions. Searches of the chemical literature have not revealed significant reports of ring-opening reactions of this heterocyclic system under common acidic, basic, oxidative, or reductive conditions. This stability is a key feature of this scaffold, contributing to its prevalence in many biologically active compounds. The ether linkages are generally resistant to cleavage unless harsh conditions, such as strong Lewis acids or specific ether-cleaving reagents, are employed.
Stereochemical Considerations in Derivatives Synthesis
The starting compound, this compound, is achiral. However, stereochemical considerations become important when derivatization reactions introduce a chiral center. For instance, if the hydroxymethyl group is oxidized to a ketone and then asymmetrically reduced, a chiral secondary alcohol can be formed. Similarly, if a reaction at the benzylic carbon proceeds through an intermediate that allows for the introduction of a new substituent, a stereocenter could be created.
In the broader context of 2-substituted-2,3-dihydro-1,4-benzodioxin derivatives, the stereochemistry at the C2 position has been shown to be crucial for their biological activity. Methods for the enantiomeric resolution of related carboxylic acids have been developed, highlighting the importance of obtaining stereochemically pure compounds for pharmacological studies. While the subject compound is substituted at the 6- and 7-positions of the benzene ring, any synthetic modifications that introduce chirality would necessitate careful consideration of stereoselective synthesis or chiral separation techniques to evaluate the biological properties of the individual enantiomers.
Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For organic compounds like (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, ¹H and ¹³C NMR are fundamental for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be expected for each proton.
The aromatic region would likely show two singlets corresponding to the two aromatic protons. The dihydrodioxin ring protons would present as a multiplet, and the methylene (B1212753) protons of the methanol (B129727) group would appear as a distinct signal, likely a singlet or a doublet depending on coupling to the hydroxyl proton. The hydroxyl proton itself would typically be a broad singlet.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~4.3 | m | 4H | -OCH₂CH₂O- |
| ~2.0 | t | 1H | -OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Backbone Characterization
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. For this compound, one would expect to observe distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their chemical environment (aromatic, aliphatic, oxygen-substituted).
The aromatic carbons would appear in the downfield region of the spectrum, with the carbon bearing the bromine atom showing a characteristic shift. The carbons of the dihydrodioxin ring and the methanol group would be found in the upfield region.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C-O |
| ~143 | Ar-C-O |
| ~130 | Ar-C-CH₂OH |
| ~120 | Ar-C-H |
| ~118 | Ar-C-H |
| ~115 | Ar-C-Br |
| ~65 | -OCH₂CH₂O- |
| ~64 | -OCH₂CH₂O- |
| ~60 | -CH₂OH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity within the dihydrodioxin ring and potentially between the methylene and hydroxyl protons of the methanol group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the signals of the protonated carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₉BrO₃), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks) in the mass spectrum.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 244.9808 | 244.9810 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. An LC-MS analysis of a sample of this compound would ideally show a single major peak in the chromatogram. The mass spectrum corresponding to this peak would confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, a unique spectral fingerprint is generated. For this compound, IR spectroscopy provides definitive evidence for its key structural features.
The spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is a broad absorption in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol (methanol) group. The presence of the aromatic ring and the dihydrodioxin ring system is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H bonds.
Furthermore, the C-O stretching vibrations of the ether linkages within the dioxin ring and the alcohol group give rise to strong absorptions in the 1000-1300 cm⁻¹ region. The carbon-bromine (C-Br) bond, a key feature of this molecule, is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations can be observed in the 1400-1600 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3600-3200 | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1600-1400 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Ether and Alcohol |
| 600-500 | C-Br Stretch | Aryl Halide |
This combination of absorption bands allows for the unambiguous identification of the primary functional groups, confirming the successful synthesis or isolation of the target compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the exact positions of atoms can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. researchgate.net The first step in this process is the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of a suitable solvent. researchgate.net
The analysis would unequivocally confirm the molecular connectivity and reveal precise bond lengths and angles for the entire molecule. It would also detail the conformation of the dihydrodioxin ring, which is typically non-planar. Crucially, this technique elucidates intermolecular interactions that govern the crystal packing. For this molecule, hydrogen bonding involving the hydroxyl group of the methanol moiety is expected to be a dominant feature, influencing how the molecules arrange themselves in the crystal lattice. Other potential interactions, such as C-Br···π interactions, could also be identified. researchgate.net
Table 2: Potential Data Obtained from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-O, C-Br). |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles defining the molecule's conformation. |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, these methods are essential for isolating the compound from reaction mixtures, assessing its purity, and quantifying its presence.
Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. A small spot of the compound is placed on a silica-coated plate, which is then developed in a solvent system. The distance the compound travels up the plate (retention factor, or Rf value) is characteristic of the compound in that specific solvent system and helps distinguish it from starting materials or byproducts.
Flash Chromatography is a preparative column chromatography technique used for the purification of chemical compounds from mixtures. researchgate.net It utilizes air pressure to push the solvent through the column of stationary phase (typically silica (B1680970) gel), making it faster than traditional gravity chromatography. This method is highly effective for isolating this compound on a laboratory scale, yielding a high-purity product.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.com A solution of the sample is passed through a column packed with a solid adsorbent material under high pressure. For compounds like this compound, a reverse-phase (RP) HPLC method is often employed. sielc.com This method can be used to determine the purity of the final product with high accuracy (e.g., >98%) by measuring the area of the peak corresponding to the compound relative to the total area of all peaks. It is also scalable and can be adapted for preparative separation to isolate highly pure material. sielc.com
Table 3: Application of Chromatographic Methods
| Technique | Primary Application | Information Obtained | Phase |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Retention factor (Rf), number of components | Analytical |
| Flash Chromatography | Purification of reaction mixtures | Isolated, pure compound | Preparative |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, separation | Retention time, peak area (% purity) | Analytical/Preparative |
Together, these chromatographic techniques form an essential toolkit for the synthesis and analysis of this compound, ensuring the material used in further research is of a known and high degree of purity.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol. These calculations can determine various electronic properties that are key to understanding the molecule's reactivity.
Key Electronic Properties Investigated by DFT:
Electron Distribution and Molecular Orbitals: DFT calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the molecule's surface. These maps help in understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions, which are vital for ligand-receptor binding.
Reactivity Descriptors: From the electronic properties, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other similar compounds.
Illustrative Data from DFT Calculations:
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar targets. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes (conformations) a molecule can adopt and its dynamic behavior over time.
Conformational Analysis: This involves systematically or randomly changing the rotatable bonds of this compound to find the low-energy, stable conformations. The dihydro-1,4-benzodioxin ring has a degree of flexibility, and the orientation of the hydroxymethyl group can vary. Identifying the most stable conformers is crucial as they are likely the ones that interact with biological targets.
Molecular Dynamics Simulations: MD simulations provide a more dynamic picture. By solving Newton's equations of motion for the atoms in the molecule, MD can simulate the molecule's movement over time in a specified environment (e.g., in water). This allows for the study of:
Conformational Flexibility: How the molecule transitions between different conformations.
Solvent Effects: How the surrounding solvent molecules influence the molecule's structure and dynamics.
Interaction Stability: When complexed with a target protein, MD can assess the stability of the binding pose and the key interactions over time.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov In silico SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational models to predict the activity of new compounds based on their structural features. nih.govnih.gov
For this compound and its derivatives, a QSAR study would involve:
Dataset Collection: A set of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule, a range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Model Building: A mathematical model is created that correlates the descriptors with the biological activity.
Prediction: The model is then used to predict the activity of new, untested compounds.
This approach can significantly speed up the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Example of a Simple QSAR Equation:
Biological Activity = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Dipole Moment)
Where c0, c1, c2, and c3 are coefficients determined from the model building process.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule like this compound (the ligand) might bind to a specific protein target. researchgate.net
The process involves:
Target Preparation: The 3D structure of the target protein is obtained, often from a crystallographic database.
Ligand Preparation: The 3D structure of this compound is generated and optimized.
Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the protein.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.
Molecular docking can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.
Illustrative Molecular Docking Results:
| Parameter | Predicted Value | Significance |
| Binding Energy | -7.5 kcal/mol | A lower binding energy suggests a more stable and favorable interaction between the ligand and the target protein. |
| Key Interacting Residues | Asp12, Phe82 | Identifies the specific amino acids in the protein's active site that are crucial for binding the ligand. |
| Hydrogen Bonds | 2 | The number of hydrogen bonds formed, which are strong indicators of binding specificity and affinity. |
Note: The values in this table are illustrative and represent the type of data generated from molecular docking studies.
Applications in Advanced Organic Synthesis and Scaffold Development
Role as a Building Block for Complex Polycyclic Systems
The strategic placement of the bromo and hydroxymethyl functionalities on the benzodioxin core makes (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol an ideal starting material for the synthesis of complex polycyclic systems. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This approach is fundamental in constructing the carbon skeleton of polycyclic aromatic and non-aromatic compounds.
For instance, the bromo group can readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the assembly of larger, more complex ring systems. The hydroxymethyl group, on the other hand, can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group, providing further opportunities for cyclization and annulation reactions.
One common strategy involves a sequential cross-coupling reaction at the bromine position, followed by a transformation of the hydroxymethyl group to facilitate an intramolecular cyclization. This can lead to the formation of fused ring systems where the benzodioxin moiety is incorporated into a larger polycyclic framework. While specific examples directly utilizing this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of its application are well-established within the broader context of synthetic organic chemistry.
Precursor for Diverse Heterocyclic Scaffolds
The inherent functionalities of this compound make it a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this building block offers multiple avenues for their construction.
The hydroxymethyl group can be a starting point for the synthesis of various oxygen- and nitrogen-containing heterocyles. For example, oxidation to the corresponding aldehyde allows for its participation in condensation reactions with amines to form imines, which can then undergo further cyclization to yield nitrogen heterocycles such as pyridines or quinolines, depending on the reaction partner.
Furthermore, the bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles through palladium-catalyzed coupling reactions, directly incorporating the benzodioxin core into a new heterocyclic system. For instance, a Buchwald-Hartwig amination with a primary or secondary amine can lead to the formation of N-aryl benzodioxin derivatives, which are themselves important scaffolds in medicinal chemistry.
While direct, published examples of the conversion of this compound into a multitude of specific heterocyclic systems are limited in publicly accessible databases, the known reactivity of its functional groups strongly supports its potential in this area. The combination of a reactive aryl halide and a modifiable alcohol function provides a powerful toolkit for synthetic chemists to explore the synthesis of novel heterocyclic entities.
Development of Novel Ring Systems Incorporating the Benzodioxin Core
Beyond its use in constructing known polycyclic and heterocyclic systems, this compound holds significant potential for the development of entirely novel ring systems. The unique combination of electronic and steric properties conferred by the benzodioxin moiety can lead to the discovery of new molecular architectures with interesting biological or material properties.
One potential avenue for the development of novel ring systems is through ring-closing metathesis (RCM). The hydroxymethyl group can be elaborated into a diene-containing side chain. Subsequent intramolecular RCM could then lead to the formation of a new ring fused to the benzodioxin core. The size and nature of this new ring can be tailored by the length and functionality of the tether connecting the two olefinic partners.
Another approach could involve intramolecular Heck reactions. Following a Sonogashira coupling at the bromine position to introduce an alkyne, the molecule could be designed to undergo a subsequent intramolecular Heck reaction, leading to the formation of a new carbocyclic or heterocyclic ring.
The exploration of multi-component reactions (MCRs) involving this compound or its derivatives could also pave the way for novel ring systems. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, and the diverse reactivity of the subject compound makes it an attractive candidate for such investigations.
Potential in Polymer and Materials Chemistry Research
The bifunctional nature of this compound suggests its potential utility in the field of polymer and materials chemistry. The presence of two distinct reactive sites, the bromo group and the hydroxymethyl group, allows for its incorporation into polymeric structures through various polymerization techniques.
For instance, the hydroxymethyl group can be converted into a monomer suitable for step-growth polymerization, such as a diol or a dicarboxylic acid derivative. The bromo group could then be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. This could be achieved through palladium-catalyzed cross-coupling reactions on the pre-formed polymer.
Alternatively, the molecule could be used to synthesize monomers for chain-growth polymerization. For example, the hydroxymethyl group could be esterified with acrylic or methacrylic acid to produce a polymerizable monomer. The resulting polymer would feature pendant benzodioxin moieties, and the bromine atom would remain available for further functionalization, leading to the creation of functional materials with tailored properties.
Investigations into Structure Activity Relationships of Analogues and Derivatives
Systematic Modification of the (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol Scaffold
Impact of Substituent Variation on Chemical and Biological Interactions
The substituents on the benzodioxin core, particularly the bromine atom and the hydroxymethyl group, are critical determinants of the molecule's electronic and steric properties, which in turn govern its interactions with biological targets. Variation of these substituents can lead to significant changes in activity.
The bromine atom at the 7-position is an electron-withdrawing group (EWG) that can influence the acidity of nearby protons and participate in halogen bonding, a type of non-covalent interaction that can be important for binding to protein targets. Replacing this bromine with other halogens (e.g., chlorine or fluorine) or with electron-donating groups (EDGs) like a methyl group (CH₃) can systematically alter the molecule's properties. For instance, in studies on inhibitors of p21-activated kinase 4 (PAK4), the presence and nature of a halogen substituent have been shown to be critical for biological activity. It was hypothesized that the bromine moiety could interact with key gatekeeper residues in the kinase, and replacing it with other EWGs like chlorine or EDGs like a methyl group resulted in varied inhibitory effects. nih.gov
Research into other biologically active scaffolds has demonstrated similar principles. For example, in a series of 7-substituted flavonol glycosides, the presence of a bromine atom at position-7 was found to confer a moderate to increased inhibitory effect against acetylcholinesterase (AChE). nih.gov Combining a 7-bromo substituent with other groups on the molecular framework can lead to synergistic effects. For instance, the combination of a 7-bromo group and a 2-(4-chlorophenyl) group on a chromen-4-one core resulted in significant AChE inhibition. nih.gov Conversely, replacing the bromo group with a strongly electron-donating methoxy (B1213986) group can also lead to significant activity, highlighting the complex nature of SAR. nih.gov
The impact of such substitutions can be quantified by measuring the half-maximal inhibitory concentration (IC₅₀) against a specific biological target.
Table 1: Impact of Halogen and Methyl Substitution on PAK4 Inhibition for a Brominated Scaffold
This table is based on data for a brominated phenyl-pyrazole-based scaffold and is presented to illustrate the principle of how substituent changes can affect biological activity, as detailed in related research. nih.gov
Regioselective Effects on Chemical Reactivity and Biological Recognition
Regioselectivity, the control of the position at which a chemical reaction occurs, is fundamental in the synthesis of specific analogues of this compound. The existing substitution pattern—a bromine at C7 and a methanol (B129727) at C6—directs the position of any further chemical transformations, such as electrophilic aromatic substitution. For example, Friedel-Crafts acylation or alkylation would likely occur at the C5 position, which is activated by the dioxin oxygens and relatively unhindered.
The precise positioning of functional groups is also critical for biological recognition. A biological target, such as an enzyme active site or a receptor binding pocket, has a specific three-dimensional structure. The placement of the bromo and methanol groups on the benzodioxin ring is therefore crucial for how the molecule fits into its target and forms key interactions. A study on the synthesis of spiroquinoline derivatives from 6-amino-1,4-benzodioxan demonstrated the importance of regioselectivity in creating complex heterocyclic systems with potential biological activity. researchgate.net Similarly, the synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins highlights how the placement of a substituent at either the 5- or 6-position can be controlled to produce distinct isomers with potentially different pharmacological profiles.
If the bromine were moved to the 6-position and the methanol to the 7-position, the resulting isomer, despite having the same molecular formula, would exhibit different chemical reactivity and biological activity due to altered electronics and steric hindrance affecting its interaction with a biological target.
Design and Synthesis of Compound Libraries for Research Screening
To efficiently explore the SAR of the this compound scaffold, compound libraries are designed and synthesized. These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.
The process often begins with a "hit" or "lead" compound, which could be identified through screening a large, diverse library of chemicals. For instance, a high-throughput screening of the Maybridge small molecule library led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a PARP1 inhibitor. nih.gov This initial hit then served as the scaffold for further optimization.
Starting with the this compound core, a focused library could be created by:
Varying the substituent at the 7-position: Replacing the bromine with other halogens, alkyl groups, nitro groups, or amines.
Modifying the 6-methanol group: Oxidizing the alcohol to an aldehyde or carboxylic acid, or converting it into an ether or ester.
Introducing substituents at the 5-position: Using regioselective reactions to add various functional groups to the aromatic ring.
One synthetic strategy could involve starting with N-(2,3-dihydrobenzo nih.govmdpi.com-dioxin-6-yl)-4-methylbenzenesulfonamide and reacting it with a variety of bromo-acetamides to generate a library of sulfonamide derivatives for screening against enzymes like α-glucosidase and acetylcholinesterase. scielo.br This approach allows for the rapid generation of dozens of analogues, which can then be tested in biological assays to identify compounds with improved potency or selectivity.
Chemoinformatic Approaches to Structure-Activity Relationship Elucidation
Chemoinformatics provides a powerful set of computational tools to analyze and predict the SAR of compounds like this compound and its derivatives. These in silico methods can rationalize experimental findings and guide the design of new analogues.
Molecular Docking is a primary technique used to predict the preferred orientation of a molecule when bound to a biological target. For the benzodioxin scaffold, docking studies can reveal how different substituents at the 7-position might interact with amino acid residues in a binding pocket. nih.gov For example, docking could show that the bromine atom forms a favorable halogen bond with a backbone carbonyl oxygen, an interaction that would be lost if it were replaced by a methyl group. nih.govscielo.br
Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.netdovepress.com A pharmacophore model can be generated from a set of active molecules, including the parent compound, to define the key features. This model can then be used to virtually screen large databases for new molecules that fit the pharmacophore, potentially identifying novel scaffolds with similar activity.
Quantitative Structure-Activity Relationship (QSAR) studies develop mathematical models that correlate the chemical properties of a series of compounds with their biological activities. mdpi.com For a library of benzodioxin derivatives, QSAR can be used to determine which physicochemical properties (such as lipophilicity, electronic parameters, or steric descriptors) are most important for activity. nih.gov Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that can visualize the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule, providing direct insights for designing more potent compounds. nih.gov
Table 2: Common Chemoinformatic Techniques in SAR Studies
By integrating these systematic modification strategies with modern chemoinformatic approaches, researchers can efficiently navigate the chemical space around the this compound scaffold to develop new molecules with tailored biological functions.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, detailed and optimized synthetic protocols specifically for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol are not extensively reported in peer-reviewed literature. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic strategies.
| Potential Synthetic Approach | Key Research Focus | Potential Advantages |
| Greener Bromination Techniques | Utilizing less hazardous brominating agents and solvent systems. | Reduced environmental impact and improved safety profile. |
| Catalytic Methodologies | Employing transition metal or organocatalysts for key bond-forming reactions. | Increased efficiency, selectivity, and atom economy. |
| Flow Chemistry Synthesis | Developing continuous-flow processes for the synthesis. | Enhanced safety, scalability, and process control. |
Investigations into greener bromination techniques, avoiding the use of harsh or toxic reagents, would be a critical first step. Furthermore, the application of modern catalytic methodologies could offer more direct and atom-economical routes to the target molecule. The development of a continuous-flow synthesis process could also provide significant advantages in terms of safety, scalability, and reproducibility.
Exploration of Novel Reaction Pathways for Derivatization
The functional groups present in this compound—the hydroxyl group and the aryl bromide—offer multiple handles for chemical modification. Systematic exploration of its reactivity is essential to understand its potential as a versatile intermediate.
Future studies could focus on:
Reactions of the Hydroxymethyl Group: Esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid would provide a range of derivatives with altered physical and chemical properties.
Cross-Coupling Reactions at the Aryl Bromide Position: Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of novel compounds.
Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitution on the aromatic ring could yield multifunctionalized benzodioxin derivatives.
A systematic study of these derivatization pathways would generate a portfolio of new molecules with potentially interesting biological or material properties.
Advanced Computational Studies for Predictive Modeling
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of this compound.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices. | Guidance for designing new reactions and predicting sites of reactivity. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. | Understanding how the molecule might interact with other molecules or surfaces. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling potential interactions with biological targets or in material matrices. | Predicting suitability for specific applications in medicinal chemistry or materials science. |
Advanced computational studies could predict key electronic and structural properties, guiding experimental efforts and accelerating the discovery of new applications. For instance, DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack, informing the design of new synthetic transformations.
Expanding the Scope of Applications in Emerging Chemical and Materials Science Fields
The unique combination of a rigid benzodioxin scaffold, a reactive aryl bromide, and a modifiable hydroxymethyl group suggests that this compound and its derivatives could find utility in several advanced fields.
Potential areas for exploration include:
Organic Electronics: As a building block for novel organic semiconductors, liquid crystals, or components of organic light-emitting diodes (OLEDs). The benzodioxin unit can impart desirable electronic and morphological properties.
Polymer Chemistry: As a monomer or cross-linking agent for the synthesis of specialty polymers with tailored thermal, optical, or mechanical properties.
Medicinal Chemistry: As a scaffold for the synthesis of new biologically active molecules. The benzodioxin motif is present in a number of known bioactive compounds.
Systematic investigation is required to synthesize and characterize new materials and molecules derived from this compound and to evaluate their performance in these emerging technological areas.
Q & A
Q. What are the standard synthetic routes for (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol?
The compound is synthesized via bromination of a benzodioxin precursor. A common method involves reacting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanol with brominating agents such as pyridinium tribromide in anhydrous dichloromethane (DCM) and methanol under stirring for 24 hours . Alternative bromination protocols using HBr in acetic acid have also been reported for structurally similar compounds, achieving yields of ~70% after purification via cold ethanol washing . Key considerations include solvent choice (polar aprotic solvents enhance reaction rates) and stoichiometric control of brominating agents to minimize side products.
Q. What purification methods are effective for isolating this compound?
Post-synthesis purification typically involves:
- Filtration and washing : Precipitated solids are filtered and washed with cold ethanol to remove unreacted reagents .
- Column chromatography : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) is used for high-purity isolation of benzodioxin derivatives, as demonstrated for related scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol .
- Recrystallization : Isopropyl alcohol or diethyl ether are preferred solvents for recrystallizing brominated benzodioxins, improving crystallinity and purity .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- 1H NMR : The benzylic alcohol proton (-CH2OH) appears as a triplet at δ ~4.5–4.8 ppm (J = 6–8 Hz), while the benzodioxin ring protons resonate as doublets at δ ~6.8–7.2 ppm . The bromine substituent induces deshielding in adjacent protons.
- IR spectroscopy : A broad O-H stretch at ~3200–3400 cm⁻¹ and C-O-C stretches at ~1250 cm⁻¹ confirm the benzodioxin and alcohol functionalities .
Advanced Research Questions
Q. How can scaffold hopping strategies optimize the biological activity of this compound derivatives?
Scaffold hopping involves modifying the benzodioxin core while retaining bioactivity. For example, replacing the methanol group with a methylphenyl moiety (as in [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) improved PD-1/PD-L1 inhibitory activity by 30% in binding assays . Computational models like EGNN (Edge-Augmented Graph Neural Networks) can predict scaffold modifications by training on structural analogs, even with limited training data .
Q. What experimental designs resolve contradictions in bromination efficiency across studies?
Discrepancies in bromination yields (e.g., 70% vs. 85% in similar reactions) often arise from:
- Reagent purity : Pyridinium tribromide must be freshly sublimated to avoid moisture-induced degradation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in exothermic brominations .
- Validation : Parallel reactions with alternative brominating agents (e.g., NBS in DMF) can identify optimal conditions .
Q. How can QSAR models guide the design of this compound-based inhibitors?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with biological outcomes. For example:
| Substituent | Position | Effect on PD-L1 IC50 |
|---|---|---|
| -Br | C7 | ↑ Binding affinity |
| -CH3 | C2 | ↑ Solubility |
| -OCH3 | C6 | ↓ Metabolic stability |
Data from virtual screening of benzodioxin analogs show that electron-withdrawing groups (e.g., -Br) enhance target engagement by stabilizing π-π interactions with PD-L1 .
Q. What strategies mitigate instability of the benzylic alcohol group in aqueous conditions?
The primary alcohol in this compound is prone to oxidation. Mitigation approaches include:
Q. How are computational docking studies applied to predict target interactions?
Molecular docking with PD-L1 (PDB ID: 5J89) reveals that the benzodioxin scaffold occupies a hydrophobic cleft near the PD-L1/PD-1 interface. Key interactions include:
- Hydrogen bonding between the methanol group and Lys124.
- Van der Waals contacts between the bromine atom and Tyr56 .
Docking scores (e.g., AutoDock Vina scores ≤ -8.5 kcal/mol) correlate with experimental IC50 values (≤ 100 nM) .
Methodological Notes
- Stereochemical considerations : The compound lacks chiral centers, but derivatives (e.g., N-[1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]tetrahydro-2H-thiopyran-4-amine) require enantiomeric resolution via chiral HPLC .
- Safety protocols : Brominated benzodioxins require handling in fume hoods due to potential respiratory irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
